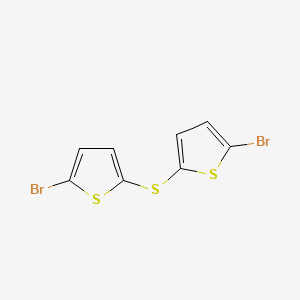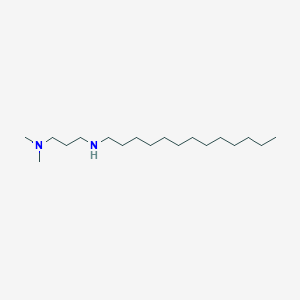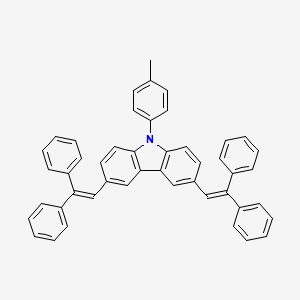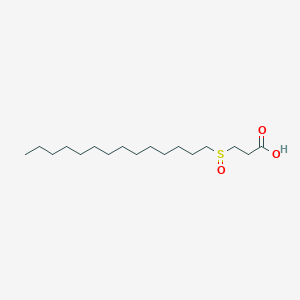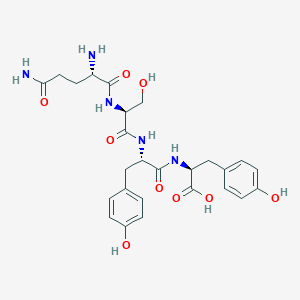
2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- is an organic compound with the molecular formula C8H15NO3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method includes the use of ammonia and hydrogen in the presence of Raney nickel as a catalyst. The reaction is carried out in methanol at temperatures ranging from 45 to 60°C under high pressure (3825.38 - 4575.46 Torr) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-amine: A related compound with similar structural features but different functional groups.
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol: Another derivative with distinct chemical properties and applications.
Uniqueness: Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound .
Properties
CAS No. |
194862-79-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]acetic acid |
InChI |
InChI=1S/C8H15NO3/c9-6-8(5-7(10)11)1-3-12-4-2-8/h1-6,9H2,(H,10,11) |
InChI Key |
DMBZPJRQJHDESH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


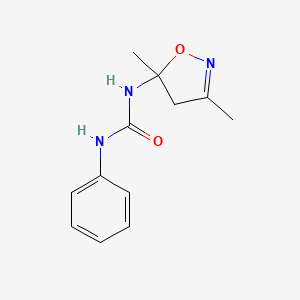
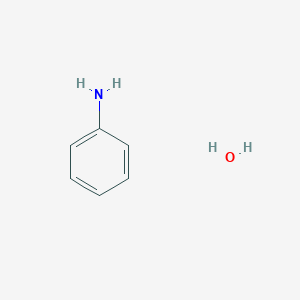
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
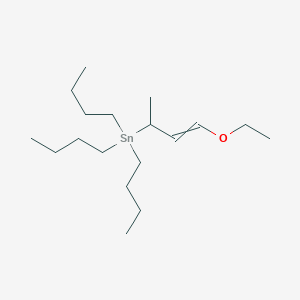
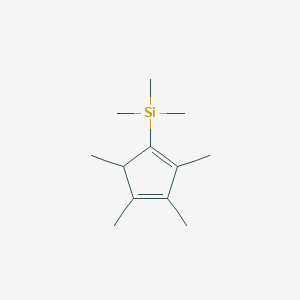
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
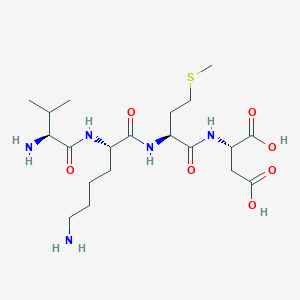
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
